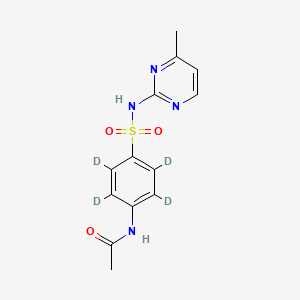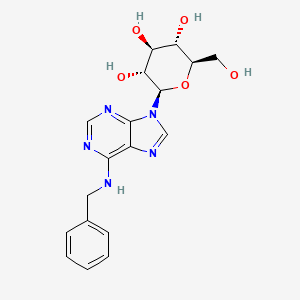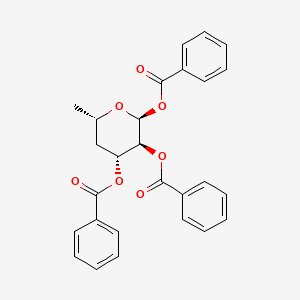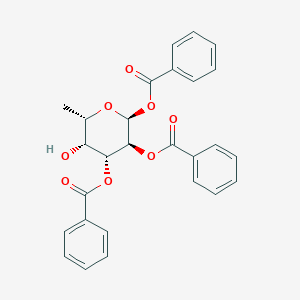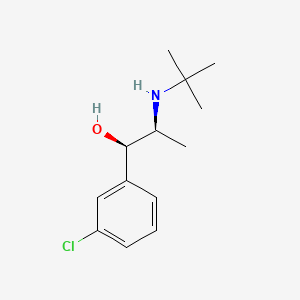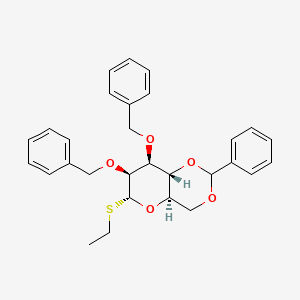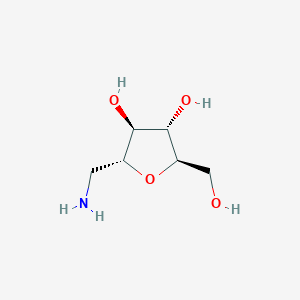
1-氨基-2,5-脱氧-1-脱氧-D-甘露醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Amino-2,5-anhydro-1-deoxy-D-mannitol has several scientific research applications:
作用机制
Target of Action
The primary target of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the hexose transporter of Trypanosoma brucei , a protozoan parasite . This transporter protein is responsible for the uptake of hexose sugars into the cell, which are crucial for the parasite’s survival and proliferation .
Mode of Action
1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a D-fructose analog, interacts with the hexose transporter of Trypanosoma brucei . It serves as a substrate for this transporter, allowing it to be transported into the cell . Unlike d-glucose, which is the usual substrate for this transporter, 1-amino-2,5-anhydro-1-deoxy-d-mannitol cannot be metabolized by the cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the hexose transporter, disrupting the uptake of essential sugars and thus affecting the energy metabolism of the parasite .
Pharmacokinetics
Its ability to serve as a substrate for the hexose transporter suggests that it may have good bioavailability
Result of Action
The result of the action of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the disruption of the energy metabolism of Trypanosoma brucei . By serving as a substrate for the hexose transporter, it prevents the uptake of essential sugars, leading to energy deprivation and potentially cell death .
生化分析
Biochemical Properties
1-Amino-2,5-anhydro-1-deoxy-D-mannitol plays a significant role in biochemical reactions. It serves as a substrate for the hexose transporter of Trypanosoma brucei . The human erythrocyte transporter can only use D-glucose . This suggests that it interacts with specific enzymes and proteins, influencing their function and activity.
Cellular Effects
Its role as a substrate for certain transporters suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its interaction with the hexose transporter of Trypanosoma brucei suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Transport and Distribution
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is known to be a substrate for the hexose transporter of Trypanosoma brucei , suggesting that it may be transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol can be synthesized through a stereospecific synthesis process. The synthesis involves the use of D-mannitol as a starting material, which undergoes a series of chemical reactions including protection, oxidation, and amination to yield the final product .
Industrial Production Methods: Industrial production of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol typically involves fermentation processes using Actinomycetes strains. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
化学反应分析
Types of Reactions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, such as ketones, alcohols, and substituted amines .
相似化合物的比较
1,5-Anhydro-D-mannitol: A similar compound used as a control in experiments evaluating short-term blood glucose control.
D-Mannitol: A sugar alcohol used in medical and pharmaceutical applications.
Uniqueness: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is unique due to its potent antibacterial activity and its ability to target resistant bacterial strains. Unlike other similar compounds, it has a specific mechanism of action that involves inhibition of cell wall synthesis, making it a valuable tool in the development of new antibiotics .
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYGNYNWRCKKG-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

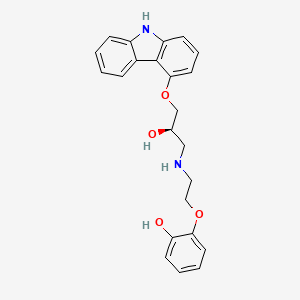
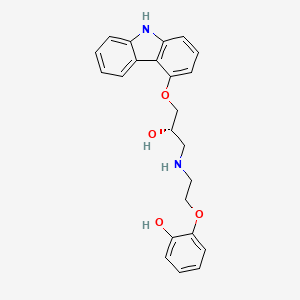
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)
